Product packaging for UK-396082(Cat. No.:CAS No. 400044-47-5)

UK-396082

Cat. No.: B1683374
CAS No.: 400044-47-5
M. Wt: 239.31 g/mol
InChI Key: OTDGPKRCQXSTPV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK-396082 is a potent and selective small-molecule inhibitor of activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), demonstrating a Ki value of 10 nM . It exhibits excellent selectivity, showing over 1,000-fold preference for TAFIa over the related plasma carboxypeptidase N (CPN) . Its mechanism of action involves binding directly to the active catalytic site of TAFIa, thereby blocking its ability to downregulate fibrinolysis . This compound has significant research value in studying fibrin-dependent disease pathways. Preclinical studies have demonstrated its efficacy in reducing renal fibrosis and preserving renal function in rat models of chronic kidney disease, highlighting its potential as a therapeutic agent for fibrotic disorders . Furthermore, this compound has shown antithrombotic efficacy in a rabbit model of venous thrombosis without increasing surgical bleeding, suggesting a potentially favorable safety profile for an antithrombotic agent . It has also been utilized in basic research to investigate the role of TAFI in the development of conditions like abdominal aortic aneurysms . This compound is characterized by its excellent preclinical pharmacokinetic profile and has been used in human clinical trials studying safety and pharmacokinetics . The compound has a molecular weight of 239.31 g/mol and the chemical formula C12H21N3O2 . It is supplied with a purity of >98% and is for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N3O2 B1683374 UK-396082 CAS No. 400044-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

400044-47-5

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

(2S)-5-amino-2-[(1-propylimidazol-4-yl)methyl]pentanoic acid

InChI

InChI=1S/C12H21N3O2/c1-2-6-15-8-11(14-9-15)7-10(12(16)17)4-3-5-13/h8-10H,2-7,13H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

OTDGPKRCQXSTPV-JTQLQIEISA-N

SMILES

CCCN1C=C(N=C1)CC(CCCN)C(=O)O

Isomeric SMILES

CCCN1C=C(N=C1)C[C@H](CCCN)C(=O)O

Canonical SMILES

CCCN1C=C(N=C1)CC(CCCN)C(=O)O

Appearance

Solid powder

Other CAS No.

400044-47-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-amino-2-((1-n-propyl-1H-imidazol-4-yl)methyl)pentanoic acid
5-amino-PIMPA
UK 396,082
UK 396082
UK-396,082
UK-396082
UK396,082
UK396082

Origin of Product

United States

Molecular and Biochemical Characterization of Uk 396082 As a Tafia Inhibitor

Mechanism of Activated TAFI (TAFIa) Catalytic Inhibition by UK-396082

This compound functions as a direct inhibitor of the active catalytic site of TAFIa. whiterose.ac.uk TAFIa is a carboxypeptidase that removes C-terminal basic residues, specifically lysine (B10760008) and arginine, from its substrates. ahajournals.orgnih.gov By binding to the active site, this compound prevents TAFIa from performing this enzymatic cleavage. This competitive inhibition disrupts TAFIa's ability to remove the C-terminal lysine residues on partially degraded fibrin (B1330869), which are crucial for efficient plasminogen binding and subsequent plasmin generation. ahajournals.orgnih.gov The consequence of this inhibition is an enhancement of fibrinolysis. researchgate.net Studies have shown that this compound can reduce TAFI activity, leading to normalized plasmin activity. researchgate.net

Structural Insights into this compound Binding to the TAFIa Active Site (e.g., Zinc Coordination)

TAFIa is a zinc-containing carboxypeptidase, with a catalytic zinc ion located in its active site that is essential for its enzymatic activity. researchgate.netnih.gov The binding of inhibitors to this zinc ion or the surrounding active site residues is a common mechanism for inhibiting metallocarboxypeptidases. nih.gov Structure-activity relationship studies suggest that the imidazole (B134444) moiety of this compound plays a key role in binding to the catalytic zinc of TAFIa. acs.org Crystallographic studies using porcine pancreatic carboxypeptidase B (a surrogate for TAFIa) have supported this observation, indicating the importance of the imidazole group in coordinating with the zinc ion at the active site. acs.org The generalized structure of low molecular weight carboxypeptidase inhibitors often includes a functional group, such as an imidazole, that coordinates to the catalytic Zn2+. nih.gov

Selectivity Profile of this compound against Plasma Carboxypeptidase N (CPN) and Related Enzymes

A crucial aspect of developing TAFIa inhibitors for therapeutic use is achieving selectivity over other carboxypeptidases present in plasma, particularly carboxypeptidase N (CPN). CPN is another plasma carboxypeptidase that cleaves C-terminal basic residues and has important roles in inactivating anaphylatoxins and processing peptide hormones. nih.govnih.gov Inhibiting CPN could lead to undesirable side effects. This compound has been characterized as having excellent selectivity over plasma carboxypeptidase N (CPN). acs.orgguidetopharmacology.orgresearchgate.netresearchgate.net Reports indicate a selectivity ratio of greater than 1000-fold for TAFIa over CPN. acs.orgguidetopharmacology.org This high degree of selectivity is important to minimize potential off-target effects and ensure that the therapeutic benefits are primarily due to TAFIa inhibition. While selectivity against pancreatic carboxypeptidase B (CPB) can be challenging to achieve with low molecular weight inhibitors, the selectivity profile of this compound against CPN appears favorable. mdpi.com

Selectivity of this compound

EnzymeInhibition Potency (Ki or IC50)Selectivity (TAFIa/Enzyme)
TAFIa10 nM (Ki) acs.org-
Carboxypeptidase N (CPN)> 1000-fold less potent acs.orgguidetopharmacology.org> 1000 acs.orgguidetopharmacology.org

TAFIa Inhibition Data for this compound

CompoundTAFIa Inhibition (Ki)
This compound10 nM acs.org

An extensive search for scientific literature on the chemical compound “this compound” has revealed no publicly available preclinical data related to its efficacy in venous thrombosis or kidney fibrosis models.

Despite employing a comprehensive search strategy targeting specific preclinical endpoints, no studies were identified that investigated the effects of this compound on:

Antithrombotic Efficacy in Venous Thrombosis Models: There is no available information regarding the assessment of thrombus resolution, fibrinolysis parameters, or bleeding risk associated with this compound in any preclinical models of venous thrombosis.

Renoprotective Efficacy in Experimental Kidney Fibrosis: The search yielded no data on the impact of this compound on glomerular and tubulointerstitial fibrosis in subtotal nephrectomy models. Furthermore, no information was found concerning its potential to modulate extracellular matrix accumulation or its effects on renal function markers such as creatinine (B1669602) clearance and proteinuria.

Consequently, it is not possible to generate the requested article with the specified outline and content inclusions due to the absence of relevant research findings for the compound this compound in the public domain.

Preclinical Efficacy Studies of Uk 396082 in Disease Models

Evaluation in Abdominal Aortic Aneurysm (AAA) Development Models

The therapeutic potential of UK-396082 has also been investigated in preclinical models of abdominal aortic aneurysm (AAA). health.org.uk In a study utilizing the angiotensin II (Ang II) infusion model in male ApoE-/- mice, a common method for inducing AAA, this compound demonstrated a significant impact on mortality associated with aneurysm rupture. nih.govhealth.org.uk

Table 2: Effects of this compound in an Angiotensin II-Induced AAA Mouse Model

ParameterAng II Control GroupThis compound Treated Group
Mortality Associated with AAA Rupture40.0%8.3%
Incidence of AAA in Surviving Mice at 28 days52.4%81.9%

The investigation into TAFI inhibition in the Ang II-induced AAA model has provided insights into the differential effects on the development versus the progression of aneurysms. nih.govhealth.org.uk The primary mechanism of early AAA formation in this model involves aortic dissection followed by the formation of an intra-mural thrombus. health.org.uk The inhibition of activated TAFI (TAFIa) by this compound is believed to reduce the deposition or enhance the resolution of this intra-mural thrombus. health.org.uk Histological examination at 28 days supported this, showing no evidence of intra-mural thrombus in the treated animals. health.org.uk

This suggests that TAFI inhibition with this compound primarily affects the early developmental stages of AAA by preventing the stabilization of the initial thrombus that contributes to aortic wall rupture. semanticscholar.org However, the study also indicated that late treatment with a TAFI inhibitor, once an AAA was already established, did not influence the progression or growth of the aneurysm. nih.govsemanticscholar.org This points to a specific role for TAFI in the initial phases of AAA development rather than in its subsequent expansion. semanticscholar.org

Pharmacokinetics and Pharmacodynamics of Uk 396082 in Preclinical and Clinical Contexts

Preclinical Pharmacokinetic Profiling (e.g., in rabbit and rat models)

Preclinical pharmacokinetic studies of UK-396082 have been conducted in various animal models, including rabbits and rats, to understand its absorption, distribution, metabolism, and excretion characteristics. These studies are crucial for predicting human pharmacokinetics and guiding clinical development.

Absorption Characteristics

This compound has demonstrated favorable absorption characteristics in preclinical models. It is characterized by paracellular absorption, which is consistent with its physicochemical properties, including a low molecular weight (239) and high hydrophilicity (log D = -2.8). medkoo.comnih.govacs.orgkent.ac.ukresearchgate.net Good oral bioavailability has been observed after oral dosing in rats. mdpi.com

Clearance and Volume of Distribution

The preclinical pharmacokinetic profile of this compound is characterized by low clearance and a low volume of distribution. medkoo.comnih.govacs.orgkent.ac.ukresearchgate.netmdpi.com This suggests that the compound is eliminated relatively slowly from the body and does not extensively distribute into tissues.

Half-Life Considerations

Based on the available preclinical data, the pharmacokinetic profile of this compound can be summarized as follows:

ParameterCharacteristic (Preclinical Models)Notes
AbsorptionParacellularConsistent with physicochemical properties. medkoo.comnih.govacs.orgkent.ac.ukresearchgate.net Good oral bioavailability in rats. mdpi.com
ClearanceLowObserved in preclinical studies. medkoo.comnih.govacs.orgkent.ac.ukresearchgate.netmdpi.com
Volume of DistributionLowObserved in preclinical studies. medkoo.comnih.govacs.orgkent.ac.ukresearchgate.netmdpi.com
Half-Life (Rat, IV)4 hoursSpecific data point available. mdpi.com

Pharmacodynamic Relationship with TAFIa Inhibition in vivo

This compound functions as a potent inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). medkoo.commedchemexpress.com In vivo pharmacodynamic studies have demonstrated a clear relationship between this compound administration and its intended biological effect. In a rabbit model of venous thrombosis, this compound exhibited antithrombotic efficacy. medkoo.comnih.govacs.orgkent.ac.ukresearchgate.netnih.gov Notably, this antithrombotic effect was observed without an increase in surgical bleeding in the rabbit model. medkoo.comnih.govacs.orgkent.ac.ukresearchgate.net this compound has also been utilized as a research tool in animal models of kidney fibrosis, where it demonstrated a reduction in fibrosis and increased survival in treated animals in a rat model. mdpi.commedchemexpress.com Furthermore, it caused a delay in jugular vein occlusion in African green monkeys. ahajournals.org In vitro studies have shown that this compound can reduce TAFI activity and increase plasmin activity. medchemexpress.comresearchgate.net

Early Clinical Pharmacokinetic and Toleration Studies (Phase 1)

This compound has advanced to Phase 1 clinical trials in healthy human volunteers. drugbank.comrcsb.orgmedpath.comdrugbank.comdrugbank.com These studies were designed to investigate the safety, toleration, and pharmacokinetic profile of this compound, including after multiple doses administered orally. drugbank.comdrugbank.com The clinical pharmacokinetic profile of this compound has been described as excellent and consistent with the preclinical findings, characterized by paracellular absorption, low clearance, and a low volume of distribution. nih.govacs.orgkent.ac.ukresearchgate.net Encouraging human pharmacokinetics and toleration were observed in these early clinical assessments. nih.gov A completed Phase 1 study (NCT01091532) specifically investigated the time course of blood concentration of this compound in healthy individuals.

Structural Optimization and Analogue Discovery Based on Uk 396082 Scaffold

Elucidation of Structure-Activity Relationships (SAR) for Imidazolepropionic Acids

A novel series of imidazolepropionic acids, including UK-396082 (identified as compound 21 in some studies), was designed and shown to exhibit high potency against TAFIa and excellent selectivity over plasma carboxypeptidase N (CPN). acs.orgnih.gov Structure-activity relationships suggest that the imidazole (B134444) moiety plays a crucial role in binding to the catalytic zinc atom of TAFIa. acs.orgnih.govrcsb.org This interaction has been supported by crystallographic studies using porcine pancreatic carboxypeptidase B as a surrogate for TAFIa. acs.orgnih.govrcsb.org

The SAR program led to the identification of this compound, which demonstrated a TAFIa Ki of 10 nM and a selectivity ratio of TAFIa/CPN greater than 1000. acs.orgnih.govrcsb.org

Design, Synthesis, and Evaluation of this compound Oxygenated Analogues

A series of oxygenated analogues based on the this compound scaffold were prepared. nih.gov These analogues were synthesized and evaluated to assess changes in their pharmacology, selectivity, and pharmacokinetics compared to the parent compound. nih.govresearchgate.net While oxygenated derivatives of this compound were designed, these compounds did not significantly improve the pharmacology and pharmacokinetics of this compound in rats after intravenous administration. researchgate.net

Strategies for Enhancing Potency and Pharmacokinetic Properties of TAFIa Inhibitors

Efforts have been made to obtain more potent and selective TAFIa inhibitors with favorable pharmacokinetic properties. nih.gov While high selectivity towards CPN has been achieved with these inhibitors, obtaining selectivity towards the digestive basic carboxypeptidase (CPB) appears less straightforward. nih.gov However, transient inhibition of pancreatic CPB is not anticipated to cause significant risk due to the presence of alternative active proteases for digestion. nih.gov

This compound itself exhibited an excellent preclinical and clinical pharmacokinetic profile, characterized by paracellular absorption, low clearance, and a low volume of distribution. acs.orgnih.govrcsb.org This profile is consistent with its physicochemical properties, including a low molecular weight (239.32 g/mol ) and high hydrophilicity (log D = -2.8). acs.orgnih.govrcsb.orgdrugbank.com Despite this favorable profile, the clinical evaluation of this compound was discontinued (B1498344). researchgate.net

The search for improved TAFIa inhibitors continues, with strategies focusing on modifications that can enhance potency and half-life, thereby potentially reducing the required dose. nih.gov

Clinical Translational Research and Development Status

Overview of Completed Clinical Trials for UK-396082

This compound progressed into clinical development, with at least one completed Phase 1 clinical trial. This study, sponsored by Pfizer, was conducted in healthy individuals to assess the safety, toleration, and pharmacokinetics of multiple oral doses of this compound drugbank.comdrugbank.com. The trial aimed to investigate the time course of blood concentration of this compound and its effects . The status of this trial is listed as completed on clinical trial databases drugbank.com.

Rationale for Discontinuation of Clinical Development

Despite showing potential in preclinical studies and having a favorable pharmacokinetic profile in early clinical evaluation, the development of this compound was discontinued (B1498344) by Pfizer ncats.iomdpi.com. The specific reasons for this discontinuation are not explicitly detailed in the available search results, often cited as "unknown reasons" in some sources mdpi.comresearchgate.netwhiterose.ac.uk. However, the discontinuation occurred around 2011 mdpi.comresearchgate.net.

Lessons Learned for Future TAFIa Inhibitor Development

Although the precise reasons for this compound's discontinuation are not publicly available, its development, along with other TAFIa inhibitors that also did not reach the market, provides insights for future research in this area mdpi.com. The challenges encountered by various TAFIa inhibitors, including issues with oral bioavailability and the complexity of clinical trial design in acute thrombotic conditions, have been noted as potential factors affecting the success of such compounds mdpi.com. The experience with this compound and other inhibitors has likely contributed to a better understanding of the complexities of targeting TAFIa for therapeutic benefit mdpi.com. Research has continued to explore the role of TAFI in various conditions, and this compound itself has been utilized as a research tool in preclinical models even after its discontinuation, such as in studies of kidney fibrosis and abdominal aortic aneurysms mdpi.comnih.govwhiterose.ac.uk. This suggests that the compound remains valuable for probing the biological functions of TAFIa and evaluating the therapeutic potential of its inhibition in different disease contexts mdpi.comnih.govwhiterose.ac.uk.

Advanced Research Methodologies and Future Directions in Uk 396082 Research

Application of UK-396082 as a Pharmacological Tool for TAFIa Research

This compound functions as a potent and selective inhibitor of TAFIa, exhibiting a Ki of 10 nM and over 1000-fold selectivity against plasma carboxypeptidase N (CPN). medkoo.comncats.ioacs.org This high selectivity makes it a valuable pharmacological tool for isolating the effects of TAFIa inhibition in complex biological systems.

Preclinical studies have utilized this compound to investigate the role of TAFIa in various disease models. In a rabbit model of venous thrombosis, this compound demonstrated antithrombotic efficacy, reducing jugular vein thrombosis by 37% in a model induced by a collagen-coated thread. medkoo.comncats.ioahajournals.org This effect was observed without an increase in surgical bleeding in the same model, suggesting a potential for a favorable safety profile concerning bleeding risk. medkoo.comncats.ioacs.orgnih.gov

Furthermore, this compound has been instrumental in studies exploring the link between TAFIa activity and extracellular matrix (ECM) accumulation, particularly in the context of kidney fibrosis. nih.govnih.gov In an in vitro model of glucose-induced ECM expansion using tubular epithelial cells, high glucose concentrations led to increased TAFI activity and reduced plasmin activity, resulting in elevated ECM levels. nih.gov Treatment with this compound in this model reduced TAFI activity, normalized plasmin activity, and prevented excess ECM accumulation, supporting the hypothesis that TAFI inhibition could be an anti-scarring strategy in chronic kidney disease (CKD). nih.gov

In vivo studies in a rat model of subtotal nephrectomy (SNx) also utilized this compound to investigate its impact on renal fibrosis. nih.gov Treatment with this compound in SNx rats reduced glomerular and tubulointerstitial fibrosis and maintained renal function, as indicated by increased creatinine (B1669602) clearance and reduced proteinuria. nih.gov Notably, cumulative survival improved significantly in this compound-treated animals compared to untreated controls. nih.gov

These studies highlight this compound's utility as a research tool to probe the physiological and pathological roles of TAFIa and to evaluate the potential therapeutic benefits of its inhibition in various disease settings. mdpi.comresearchgate.net

Here is a summary of some key preclinical findings with this compound:

Model SystemObserved Effect of this compoundReference
Rabbit venous thrombosisSignificant reduction (37%) in jugular vein thrombosis medkoo.comncats.ioahajournals.org
Rabbit surgical bleedingNo effect on surgical bleeding medkoo.comncats.ioacs.orgnih.gov
In vitro glucose-induced ECMReduced TAFI activity, increased plasmin activity, decreased ECM nih.gov
Rat subtotal nephrectomyReduced renal fibrosis, maintained renal function, improved survival nih.gov

Integration of Target Engagement Studies in Drug Development for TAFIa Inhibitors

Target engagement studies are crucial in drug development to confirm that a compound interacts with its intended target in a biological system and to understand the nature of this interaction. selvita.compromega.com While this compound's clinical development was discontinued (B1498344), research surrounding it and other TAFIa inhibitors has contributed to the understanding and application of target engagement principles in this field. mdpi.comresearchgate.net

For TAFIa inhibitors, target engagement studies aim to demonstrate that the inhibitor binds to and modulates the activity of TAFIa in relevant tissues or plasma. researchgate.net This can involve various techniques, including enzymatic assays to measure TAFIa activity in the presence of the inhibitor, binding assays to assess the affinity and selectivity of the inhibitor for TAFIa, and potentially cellular or in vivo studies to confirm target occupancy and functional modulation.

The high selectivity of this compound for TAFIa over other carboxypeptidases like CPN is a key aspect demonstrated through such studies, confirming its specific engagement with the target. medkoo.comncats.ioacs.org Preclinical pharmacokinetic studies with this compound, characterized by paracellular absorption, low clearance, and a low volume of distribution, also provide insights into its behavior in vivo and its potential to reach and engage the target effectively. medkoo.comncats.ioacs.orgnih.gov

Research into TAFIa inhibitors has also explored different strategies for target modulation, including inhibitors that block TAFI activation and those that directly inhibit the enzymatic activity of TAFIa. researchgate.netwhiterose.ac.uk this compound is an example of a small molecule inhibitor that directly binds and inhibits the catalytic site of TAFIa. whiterose.ac.uk Understanding these different mechanisms of action through target engagement studies is vital for designing more effective and potentially safer TAFIa inhibitors.

The experience with this compound and other TAFIa inhibitors underscores the importance of integrating robust target engagement studies throughout the drug discovery and development process to validate the mechanism of action and predict potential efficacy and off-target effects. researchgate.net

Identification of Novel Biomarkers for TAFIa Activity and Therapeutic Response

The identification of reliable biomarkers for TAFIa activity and therapeutic response to TAFIa inhibitors is an active area of research. Such biomarkers are essential for monitoring disease progression, assessing the pharmacological activity of inhibitors, and predicting patient response to therapy. researchgate.netnih.govbcrt.org.ukcpn.or.krarchivesofmedicalscience.comnih.gov

Studies in patients with abdominal aortic aneurysms (AAA) have indicated increased turnover of TAFI, and clot lysis assays demonstrated that the delayed fibrinolysis observed in these patients could be corrected by inhibiting TAFI. whiterose.ac.uk This suggests that markers of TAFI turnover and clot lysis parameters could potentially serve as biomarkers in this context.

In the kidney fibrosis studies with this compound, changes in serum and kidney plasmin activity, as well as tissue TAFI activity, were monitored. nih.gov this compound treatment was shown to increase plasmin levels and reduce tissue TAFI activity, correlating with improved outcomes. nih.gov These findings suggest that monitoring plasmin activity and potentially tissue TAFI levels could be relevant biomarkers in kidney disease.

While specific novel biomarkers directly linked to this compound administration beyond the expected changes in TAFI and plasmin activity are not extensively reported, the research conducted with this compound has contributed to the broader effort to identify and validate biomarkers for the TAFI pathway and the efficacy of its modulation. researchgate.net Future research may focus on identifying more specific and sensitive biomarkers that can precisely track TAFIa inhibition and predict clinical outcomes in various fibrin-dependent diseases.

Potential for this compound to Inform Research into Other Fibrin-Dependent Diseases

This compound's role as a research tool extends beyond thrombosis and kidney fibrosis, offering potential to inform research into other diseases where fibrin (B1330869) deposition and impaired fibrinolysis play a role. medkoo.commdpi.comacs.orgresearchgate.net These fibrin-dependent diseases encompass a range of conditions, including cardiovascular diseases, fibrotic disorders, and potentially inflammatory conditions where TAFIa's anti-inflammatory properties via cleavage of anaphylatoxins and other mediators might be relevant. researchgate.net

The antithrombotic efficacy shown in rabbit models of venous thrombosis suggests the relevance of TAFIa inhibition in preventing pathological clot formation in other vascular beds. medkoo.comncats.ioahajournals.org The findings in kidney fibrosis models indicate a potential role for TAFIa in fibrotic processes beyond the kidney. nih.govnih.gov

While this compound's clinical development was discontinued, the preclinical data generated with this compound provide a foundation for exploring the therapeutic potential of TAFIa inhibition in a wider spectrum of diseases. mdpi.comresearchgate.net Researchers can utilize the knowledge gained from this compound studies regarding TAFIa's role, the effects of its inhibition, and the challenges encountered, to guide investigations into other conditions such as pulmonary fibrosis, atherosclerosis, and disseminated intravascular coagulation, where dysregulation of the coagulation and fibrinolytic systems contributes to pathology. The use of this compound as a reference compound or as a tool in animal models of these diseases can help elucidate the specific contributions of TAFIa and evaluate the potential of targeting this pathway.

Synergistic Approaches with Thrombolytic Therapy and other Modalities

Targeting TAFIa with inhibitors like this compound has the potential for synergistic effects when combined with existing thrombolytic therapies. researchgate.netacs.orgnih.gov Thrombolytic agents, such as tissue plasminogen activator (tPA), work by promoting the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrin clot lysis. ahajournals.orgacs.org However, TAFIa counteracts fibrinolysis by removing C-terminal lysine (B10760008) residues from partially degraded fibrin, which are essential binding sites for plasminogen and tPA, thereby reducing plasmin generation. ahajournals.org

Inhibiting TAFIa can enhance the effectiveness of thrombolytic therapy by preserving these lysine residues on fibrin, thereby increasing plasminogen binding and subsequent plasmin generation. nih.gov Preclinical studies with various TAFI inhibitors, including potato tuber carboxypeptidase inhibitor (PTCI), have demonstrated that co-administration with tPA can enhance clot lysis and improve reperfusion in animal models of thrombosis. nih.gov While direct synergistic studies specifically with this compound and thrombolytic agents are not prominently detailed in the provided snippets, the known mechanism of action of this compound as a TAFIa inhibitor strongly suggests its potential for similar synergistic effects. medkoo.comncats.ioacs.org

The concept of combining TAFIa inhibition with lower doses of thrombolytic agents is particularly attractive, as it may allow for improved clot lysis efficacy while potentially reducing the bleeding complications associated with high-dose thrombolytic therapy. researchgate.netnih.gov Future research could explore the optimal combinations and dosing strategies for this compound or other TAFIa inhibitors with existing or novel thrombolytic agents.

Beyond thrombolysis, TAFIa inhibition could also be explored in combination with other antithrombotic or anti-inflammatory modalities, given TAFIa's dual role in fibrinolysis and inflammation. researchgate.net Research into these synergistic approaches could uncover novel therapeutic strategies for complex thromboinflammatory diseases.

Contemporary Perspectives on the Thrombin-Activatable Fibrinolysis Inhibitor Pathway in Health and Disease

The thrombin-activatable fibrinolysis inhibitor (TAFI) pathway is recognized as a critical link between the coagulation and fibrinolysis cascades. medkoo.commdpi.comacs.orgahajournals.org TAFI, a zymogen, is activated primarily by thrombin in the presence of thrombomodulin, or by plasmin, into its active form, TAFIa. ahajournals.org TAFIa then functions as a carboxypeptidase, cleaving C-terminal lysine and arginine residues from various substrates, most notably partially degraded fibrin. ahajournals.orgwhiterose.ac.uk

In health, the TAFI pathway plays a modulatory role in fibrinolysis, helping to prevent premature clot dissolution. However, in various disease states, dysregulation of the TAFI system can contribute to pathology. Increased TAFI levels or activity can lead to impaired fibrinolysis, promoting thrombus formation and persistence, which is central to thromboembolic diseases like deep vein thrombosis, pulmonary embolism, and ischemic stroke. ahajournals.orgresearchgate.net

Furthermore, TAFIa has been implicated in inflammatory processes through its ability to cleave and inactivate potent inflammatory mediators like anaphylatoxins C3a and C5a, as well as bradykinin. researchgate.netwhiterose.ac.uk This suggests a complex role for TAFIa at the intersection of thrombosis and inflammation.

Contemporary research on the TAFI pathway focuses on several key areas:

Understanding the precise mechanisms of TAFI activation and regulation: Investigating the factors that influence the generation and stability of TAFIa in different physiological and pathological conditions.

Elucidating the role of TAFIa in various diseases: Further exploring the contribution of TAFIa to the pathogenesis of not only thrombotic disorders but also fibrotic diseases, inflammatory conditions, and potentially cancer. nih.govwhiterose.ac.uk

Developing novel and highly selective TAFIa inhibitors: Designing compounds with improved potency, selectivity, pharmacokinetic profiles, and reduced off-target effects compared to earlier inhibitors like this compound. medkoo.comncats.ioacs.orgnih.gov

Identifying and validating biomarkers: Discovering reliable indicators of TAFI activity, disease severity, and therapeutic response to guide clinical management and drug development. researchgate.netnih.govbcrt.org.ukcpn.or.krarchivesofmedicalscience.comnih.gov

Exploring combination therapies: Investigating the synergistic potential of TAFIa inhibitors with existing treatments, such as thrombolytics, anticoagulants, and anti-inflammatory agents. researchgate.netacs.orgnih.gov

The discontinuation of this compound's clinical development, while a setback, has provided valuable lessons and data that continue to inform these research directions. mdpi.comresearchgate.net The insights gained from studies with this compound regarding the feasibility of TAFIa inhibition and its preclinical effects in specific disease models remain relevant for the ongoing development of next-generation TAFI-targeting therapies.

Q & A

Q. What is the molecular mechanism of UK-396082 in modulating TAFI activity, and how does this relate to chronic kidney disease (CKD) or aortic aneurysm (AAA) models?

this compound is a competitive small-molecule inhibitor of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), binding directly to its catalytic site to block both antifibrinolytic and anti-inflammatory functions . By inhibiting TAFIa, this compound enhances plasmin-mediated fibrinolysis and reduces extracellular matrix (ECM) deposition, a key factor in CKD progression . In AAA models, TAFI inhibition destabilizes intramural thrombus formation but may exacerbate elastin degradation via unregulated inflammation, leading to aortic dilation .

Q. What experimental models are most appropriate for studying this compound's effects on vascular pathologies?

The Angiotensin II (Ang II)-induced AAA model in ApoE-deficient mice is widely used. This model replicates human AAA features, including elastin breakdown, intramural thrombus, and inflammatory responses. This compound is typically administered via osmotic pumps at 10 mg/kg/day alongside Ang II infusion, with endpoints including aortic diameter, elastin integrity, and mortality rates .

Q. How should researchers control for confounding variables when testing this compound in vivo?

Key controls include:

  • Saline-treated cohorts to baseline vascular parameters.
  • Cohorts receiving Ang II alone to isolate aneurysm-inducing effects.
  • Parallel use of alternative TAFI inhibitors (e.g., MA-TCK26D6 monoclonal antibody) to compare mechanistic differences . Blood pressure and heart rate must be monitored, as TAFI inhibitors like this compound do not alter hemodynamics in this model .

Advanced Research Questions

Q. Why does this compound reduce AAA-related mortality but increase aneurysm incidence in surviving cohorts?

In Ang II-treated mice, this compound lowers rupture-related mortality from 40% to 8.3% by stabilizing early thrombus formation. However, surviving mice exhibit an 81.9% AAA incidence (vs. 52.4% in Ang II-only groups) due to unregulated inflammation at the aortic wall, which drives elastinolysis despite reduced thrombus persistence . This contradiction highlights TAFI's dual role in fibrinolysis and inflammation regulation.

Q. How can researchers reconcile conflicting data on this compound's efficacy across different disease stages?

this compound is effective in early AAA development by preventing thrombus-driven proteolysis but fails to inhibit progression in established aneurysms. This suggests:

  • Stage-specific mechanisms : Early AAA relies on thrombus-mediated inflammation; later stages involve matrix metalloproteinase (MMP)-driven ECM degradation independent of TAFI .
  • Methodological adjustment : Combine this compound with MMP inhibitors in late-stage trials to address compensatory pathways .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UK-396082
Reactant of Route 2
Reactant of Route 2
UK-396082

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.